![molecular formula C15H20BFO4 B6148714 methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate CAS No. 1352734-02-1](/img/no-structure.png)
methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a chemical compound with the molecular formula C15H21BO4 . It is a boric acid ester intermediate with a benzene ring . This compound is often used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .Molecular Structure Analysis
The molecular structure of this compound is further calculated using density functional theory (DFT), which is compared with X-ray diffraction values . The results of the conformational analysis show that the molecular structure optimized by DFT is identical to the single crystal structure determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a white to off-white solid at room temperature . It should be stored in a refrigerator to maintain its stability . The molecular weight of this compound is 294.13 .Scientific Research Applications
- Researchers explore their potential as enzyme inhibitors and specific ligands for drug design, particularly in anticancer drug development .
- Boric acid compounds, including the title compound, hold promise in treating colon cancer and inhibiting lung cancer cell growth .
- It helps identify hydrogen peroxide, saccharides, copper ions, fluorine ions, and catecholamine substances .
- Researchers study molecular electrostatic potential and frontier molecular orbitals to understand physicochemical properties .
Organic Synthesis and Drug Development
Anticancer Research
Fluorescent Probes
Crystallography and Structural Studies
Anti-HIV-1 Potential
Related Compounds
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Future Directions
While specific future directions for this compound are not available, it’s worth noting that boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have potential in the design of anticancer drugs . Therefore, it’s plausible that future research could explore these areas further.
Mechanism of Action
Target of Action
Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boric acid ester intermediate with a benzene ring Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions
Result of Action
It’s known that enzymes produced by boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves the reaction of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with methyl 2-bromoacetate in the presence of a palladium catalyst.", "Starting Materials": [ "5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid", "Methyl 2-bromoacetate", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.0 equiv) and the palladium catalyst (0.1 equiv) in a solvent such as tetrahydrofuran (THF).", "Step 2: Add methyl 2-bromoacetate (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate as a white solid." ] } | |
CAS RN |
1352734-02-1 |
Product Name |
methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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